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Executive Summary

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by progressive
fibrosis of the skin and internal organs. Current therapeutic strategies offer limited efficacy in
halting or reversing the fibrotic process. Asengeprast (formerly FT011), a first-in-class, orally
bioavailable small molecule antagonist of the G protein-coupled receptor 68 (GPR68),
represents a novel therapeutic approach. This document provides a detailed technical overview
of the mechanism of action of asengeprast, summarizing key preclinical and clinical data,
outlining experimental methodologies, and visualizing the core signaling pathways involved.
Asengeprast has demonstrated promising anti-fibrotic and anti-inflammatory effects in both
preclinical models and a Phase Il clinical trial in patients with diffuse cutaneous Systemic
Sclerosis (dcSSc), positioning it as a significant candidate for the treatment of this debilitating
disease.

Core Mechanism of Action: Targeting GPR68-
Mediated Fibrosis

Asengeprast's primary mechanism of action is the selective inhibition of G protein-coupled
receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1]
GPRG68 functions as a proton sensor, becoming activated by extracellular acidification, a
common feature of sites of inflammation, tissue injury, and hypoxia.[2] In healthy tissues,
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GPRG68 is largely inactive.[3] However, in the pathological microenvironment of SSc, local
tissue damage and inflammation lead to a decrease in pH, activating GPR68 on key cell types,
particularly fibroblasts.[3]

Upon activation, GPR68 couples primarily to the Gg/11 signaling pathway, leading to the
activation of phospholipase C (PLC). This, in turn, results in the generation of inositol
trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium
(Ca2+) and the activation of protein kinase C (PKC). Downstream of these events is the
activation of the extracellular signal-regulated kinase (ERK) pathway. There is also evidence for
GPR68 coupling to Ga12/13, leading to the activation of the RhoA signaling pathway, which is
crucial for stress fiber formation and myofibroblast differentiation.

The culmination of this signaling cascade is the transition of fibroblasts into a pro-fibrotic
myofibroblast phenotype. These activated cells are characterized by increased proliferation,
migration, and excessive deposition of extracellular matrix (ECM) components, including
collagen, a hallmark of SSc.[2] Asengeprast, by acting as a GPR68 antagonist, blocks this
activation and the subsequent downstream signaling, thereby inhibiting myofibroblast
differentiation and reducing collagen production.[3]

Furthermore, preclinical studies in models of chronic kidney disease have shown that
asengeprast treatment can reverse the activation of genetic markers associated with fibrosis.
[4] Transcriptomic analysis has revealed that the signaling networks reversed by asengeprast
are centered around key drivers of fibroblast activation, most notably Transforming Growth
Factor-beta 1 (TGF-B1).[2] This suggests that GPR68 signaling may act upstream or in concert
with the TGF-3 pathway to drive fibrosis.

Quantitative Data Presentation
Clinical Efficacy (Phase Il Study NCT04647890)

The following table summarizes the key quantitative outcomes from the Phase Il, multi-center,
randomized, double-blind, placebo-controlled study of asengeprast in patients with diffuse
cutaneous Systemic Sclerosis (dcSSc). The study randomized 30 participants to receive
placebo, 200 mg asengeprast, or 400 mg asengeprast once daily for 12 weeks.[5]
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Efficacy
. Placebo (n=10)
Endpoint

Asengeprast
200 mg (n=10)

Asengeprast
400 mg (n=10)

p-value (400
mg vs
Placebo)

ACR-CRISS

Responders
(ACR-CRISS = 10%
0.6)

20%

60%

0.019[4]

Mean ACR-
CRISS Score

0.131

Not Reported

0.542

0.019]5]

Median ACR-
CRISS Score

0.015

Not Reported

0.660

Not Reported

Lung Function

Patients meeting

MICD for %

predicted FVC 0%
(>3.3-5.3%

change)

Not Reported

50%

Not Reported[5]

Patient-Reported
Outcomes

Patients meeting
MICD for SHAQ-
DI (change of
-0.13)

22%

Not Reported

60%

Not Reported[5]

Change in

Worsening
SHAQ-DI Score

Not Reported

Statistically
significant

improvement

0.019[4]

Skin Fibrosis

Gene Signature

Change in Increased

Fibrosis Score

Not Reported

Significantly
Decreased

Not Reported[6]
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(from skin biopsy

transcriptomics)

ACR-CRISS: American College of Rheumatology Combined Response Index in Diffuse
Cutaneous Systemic Sclerosis; FVC: Forced Vital Capacity; MICD: Minimally Important Clinical
Difference; SHAQ-DI: Scleroderma Health Assessment Questionnaire-Disability Index.

Preclinical Data

While specific IC50 values for asengeprast are not publicly available, preclinical studies have
consistently demonstrated its dose-dependent anti-fibrotic activity.

Experimental Model Key Findings Reference

Dose-dependent inhibition of
Neonatal Rat Cardiac o
collagen synthesis induced by [7]

Fibroblasts ) ]

TGF-B and Angiotensin II.

Treatment with asengeprast
Rat Model of Myocardial (200mg/kg/day) attenuated 7]
Infarction fibrosis and preserved systolic

function.

Asengeprast treatment
Animal Models of Diabetic and reversed the activation of 1]

Chronic Kidney Disease genetic markers associated

with fibrosis and inflammation.

Experimental Protocols
Phase Il Clinical Trial Skin Biopsy Transcriptomic
Analysis

A core component of the asengeprast clinical trial involved the analysis of gene expression in
skin biopsies to assess the drug's effect on fibrotic pathways.[6] While the proprietary, detailed
protocol from Certa Therapeutics is not public, a representative methodology based on
standard practices in the field is outlined below.
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Objective: To evaluate the change in the expression of a fibrotic gene signature in the skin of
dcSSc patients treated with asengeprast compared to placebo.

Methodology:

o Sample Collection: 3mm full-thickness punch biopsies are obtained from a designated area
of affected skin (e.g., mid-forearm) at baseline and at the end of the 12-week treatment
period.

» Sample Preservation: Immediately following collection, the biopsy specimen is placed in a
cryovial containing an RNA stabilization solution (e.g., RNAlater) and stored at -80°C to
preserve RNA integrity.

* RNA Extraction: The frozen tissue is homogenized using a bead-based lysis system. Total
RNA is then extracted using a silica column-based kit designed for fibrous tissues (e.g.,
RNeasy Fibrous Tissue Mini Kit), including a DNase treatment step to remove genomic DNA
contamination.

* RNA Quality Control: The concentration and purity of the extracted RNA are assessed using
a spectrophotometer (e.g., NanoDrop). RNA integrity is critically evaluated using microfluidic
gel electrophoresis (e.g., Agilent Bioanalyzer), with a high RNA Integrity Number (RIN) score
(typically >8) being required for downstream sequencing.

o Gene Expression Profiling: Transcriptomic analysis is performed using a high-throughput
platform such as NanoString nCounter or RNA sequencing (RNA-seq). This allows for the
guantification of a pre-defined panel of fibrosis-related genes or a global assessment of the
transcriptome, respectively.

o Data Analysis: Gene expression levels are normalized to housekeeping genes. The change
in a pre-specified fibrosis gene signature score from baseline to week 12 is calculated for
each patient and compared between the asengeprast and placebo groups using appropriate
statistical methods.

In Vitro TGF-83 Induced Collagen Synthesis Assay

Preclinical evaluation of asengeprast involved assessing its ability to inhibit collagen
production in fibroblasts.[1][7] The following is a standard protocol for such an assay.
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Objective: To determine the effect of asengeprast on TGF-f-induced collagen synthesis in

primary human dermal fibroblasts.

Methodology:

Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle
Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a
humidified incubator at 37°C and 5% CO2.

Experimental Setup: Cells are seeded in 6-well plates and grown to confluence. The culture
medium is then replaced with serum-free medium for 24 hours to induce quiescence.

Treatment: Cells are pre-incubated with varying concentrations of asengeprast or vehicle
control for 1 hour. Following pre-incubation, recombinant human TGF-1 (e.g., 5 ng/mL) is
added to the wells (except for the unstimulated control) to induce collagen synthesis.

Radiolabeling: [3H]-proline is added to each well, and the cells are incubated for a further 24-
48 hours. Since proline is a major component of collagen, its incorporation serves as a
surrogate for new collagen synthesis.

Collagen Precipitation: At the end of the incubation, the cell culture medium and cell lysate
are collected. Proteins are precipitated using trichloroacetic acid (TCA).

Quantification: The amount of [3H]-proline incorporated into newly synthesized collagen is
guantified using a scintillation counter. The results are normalized to the total protein content
in each well. The dose-dependent inhibition of TGF-B-induced collagen synthesis by
asengeprast can then be determined.

Visualization of Sighaling Pathways and Workflows
Asengeprast Mechanism of Action in Fibroblasts
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Caption: Asengeprast blocks GPR68 activation, inhibiting pro-fibrotic signaling.
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Clinical Trial Experimental Workflow
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Caption: Workflow of the Phase Il clinical trial for asengeprast in dcSSc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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